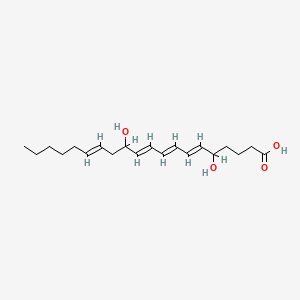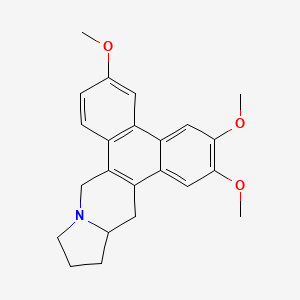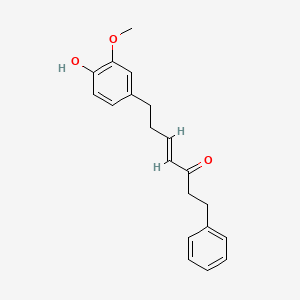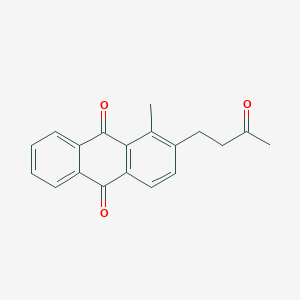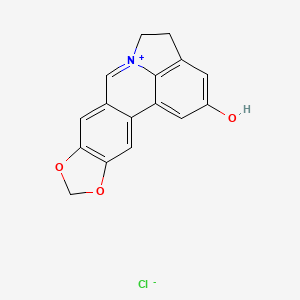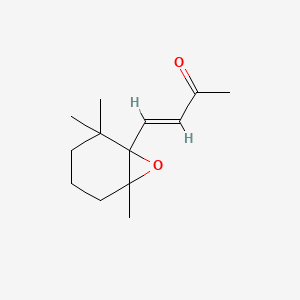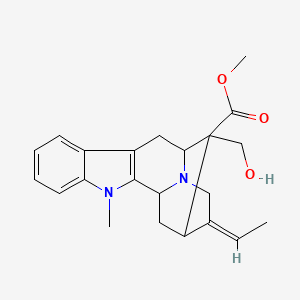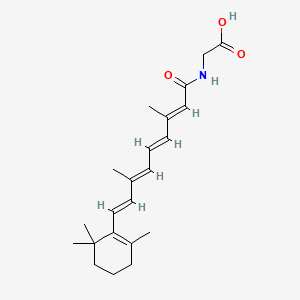
Hexahydridoferrate(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydridoferrate(4-) is an iron hydride.
Applications De Recherche Scientifique
1. Hexahydridoferrate(4-) in Cancer Therapy Research
- Hexahydridoferrate(4-) and similar compounds have been explored in cancer therapy. For instance, studies on hexamethylmelamine (HMM), a compound undergoing clinical trials for about a decade, have shown wide activity in solid tumors, especially in ovarian cancer, lymphomas, and carcinoma of the cervix. These compounds are seen as promising due to their activity in various types of tumors and the potential lack of cross-resistance with alkylating agents (Legha, Slavik, & Carter, 1976).
2. Role in Chelating Treatments
- Studies have investigated compounds similar to hexahydridoferrate(4-) for their efficacy in chelating treatments, which are crucial in conditions like β‐thalassemia. These studies focus on therapeutic efficacy and potential side effects on the cardiac and hepatic systems, providing insights into safer and more effective treatment strategies (Peng et al., 2003).
3. Use in Theranostic Prodrugs
- The development of prodrugs for tumor-targeting treatment and imaging has incorporated principles related to hexahydridoferrate(4-). These studies highlight the need for nontoxic prodrugs activated by the tumor microenvironment, enhancing the specificity and efficacy of cancer treatments (Kong et al., 2016).
4. Neurological and Reproductive System Research
- Research on similar compounds has focused on their effects on the neurological and reproductive systems. For example, studies on hexafluoropropylene oxide dimer acid (GenX) examined its potential toxicities and impacts on sexual differentiation and reproductive development, providing important insights into environmental and health safety (Conley et al., 2019).
5. Antiviral Drug Studies
- The use of hexahydridoferrate(4-) and related compounds in antiviral drug studies has been explored. Such studies assess the effectiveness of drug combinations and their interactions in biological systems, contributing to the development of more effective antiviral therapies (Ding et al., 2013).
6. Environmental Health and Toxicology
- Research on compounds similar to hexahydridoferrate(4-) has also delved into environmental health and toxicology. Studies on hexabromocyclododecane (HBCD) have investigated its impact on metabolic disorders, linking its accumulation in adipose tissue to disruptions in lipid and glucose homeostasis. This research is vital for understanding the health implications of environmental contaminants (Yanagisawa et al., 2014).
Propriétés
Formule moléculaire |
FeH6-4 |
|---|---|
Poids moléculaire |
61.89 g/mol |
Nom IUPAC |
iron(4-) hexahydride |
InChI |
InChI=1S/Fe.6H/q-4;;;;;; |
Clé InChI |
FEKHOXHYNHWTSH-UHFFFAOYSA-N |
SMILES |
[FeH6-4] |
SMILES canonique |
[FeH6-4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




